Edaglitazone

Catalog No.
S526866
CAS No.
213411-83-7
M.F
C24H20N2O4S2
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edaglitazone

CAS Number

213411-83-7

Product Name

Edaglitazone

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-((4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo(b)thiophen-7-yl)methyl)thiazolidine-2,4-dione, BM 13.1258, BM-13.1258, BM-131258, BM13.1258, edaglitazone

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

The exact mass of the compound Edaglitazone is 464.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edaglitazone (CAS: 213411-83-7), also known as BM-13.1258 or R-483, is a potent, orally active thiazolidinedione (TZD) and highly selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Structurally distinguished by a bulky benzo[b]thiophene moiety and a 5-methyl-2-phenyloxazole tail, it is primarily procured for advanced structural biology studies, co-activator recruitment assays, and metabolic research. Its specific steric profile and strict isoform selectivity make it a critical tool compound for isolating PPARγ-specific pathways and investigating allosteric modulation in nuclear receptors .

Substituting Edaglitazone with common TZDs like rosiglitazone or pioglitazone fails in advanced structural and allosteric studies because standard TZDs lack the bulky benzo[b]thiophene and 5-methyl-2-phenyloxazole moieties. These specific structural features of Edaglitazone induce unique conformational changes in the PPARγ ligand-binding domain, enabling cooperative co-binding of endogenous fatty acids that cannot be accurately modeled with smaller TZD analogs [1]. Furthermore, its strict selectivity profile makes it non-interchangeable with dual PPARα/γ agonists like aleglitazar in pathway-isolation assays, where off-target PPARα activation would confound metabolic readouts [2].

Enhanced TRAP220 Coactivator Recruitment Potency vs. Rosiglitazone

In TR-FRET biochemical assays measuring the interaction between PPARγ and a peptide derived from the TRAP220 coactivator, Edaglitazone demonstrates superior recruitment potency compared to the standard TZD rosiglitazone. This enhanced interaction stability is critical for high-throughput screening applications requiring maximized signal-to-noise ratios[1].

Evidence DimensionTRAP220 coactivator recruitment potency (EC50)
Target Compound Data132 nM
Comparator Or BaselineRosiglitazone (186 nM)
Quantified Difference~29% greater potency (lower EC50) for Edaglitazone
ConditionsTR-FRET biochemical assay

Provides a wider assay signal window and higher sensitivity for in vitro screening of nuclear receptor complex formations.

Strict PPARγ Selectivity vs. Dual Agonist Baselines

For metabolic pathway isolation, Edaglitazone provides a highly specific PPARγ activation profile, completely avoiding the balanced dual-activation seen in newer-generation agents like aleglitazar. Edaglitazone maintains an EC50 of 35.6 nM for PPARγ while requiring 1053 nM for PPARα, ensuring minimal cross-reactivity at standard working concentrations [1].

Evidence DimensionPPARγ vs. PPARα selectivity ratio
Target Compound Data~30-fold preference for PPARγ (35.6 nM vs 1053 nM)
Comparator Or BaselineAleglitazar (~0.5-fold, 9 nM vs 5 nM)
Quantified DifferenceEdaglitazone strictly isolates PPARγ pathways, whereas the comparator forces dual activation.
ConditionsCell-based cofactor recruitment and activation assays

Prevents confounding variables in target-validation assays by eliminating unwanted PPARα-driven lipid metabolism interference.

Orthosteric Pocket Adaptation for Cooperative Co-binding Studies

Edaglitazone's substitution of the standard TZD phenyl moiety with a bulkier benzo[b]thiophene group forces distinct structural rearrangements within the PPARγ orthosteric pocket. Unlike rosiglitazone, which leaves the pocket relatively unperturbed, Edaglitazone's steric bulk uniquely stabilizes the cooperative co-binding of medium-chain fatty acids (e.g., nonanoic acid) without direct competitive displacement[1].

Evidence DimensionLigand scaffold accommodation and co-binding capacity
Target Compound DataBenzo[b]thiophene moiety induces pocket expansion, stabilizing fatty acid co-binding
Comparator Or BaselineRosiglitazone (Phenyl moiety lacks sufficient steric bulk to induce identical cooperative pocket expansion)
Quantified DifferenceDistinct structural adaptation enabling multi-ligand complex crystallization
ConditionsX-ray crystallography and differential NMR analysis of ligand-bound PPARγ

Essential for structural biologists aiming to crystallize and study multi-ligand allosteric modulation in nuclear receptors.

High-Throughput TR-FRET Coactivator Assays

Due to its high TRAP220 recruitment potency (EC50 132 nM), Edaglitazone is the preferred positive control for biochemical assays measuring PPARγ-coactivator complex formation, offering a superior signal window compared to standard TZDs [1].

Structural Biology of Nuclear Receptor Co-binding

Its bulky benzo[b]thiophene tail makes Edaglitazone an indispensable tool compound for crystallographic studies investigating how synthetic ligands and endogenous fatty acids simultaneously occupy the PPARγ orthosteric pocket[1].

Isoform-Specific Metabolic Pathway Isolation

With a ~30-fold selectivity for PPARγ over PPARα, Edaglitazone is ideal for in vitro cell models where researchers must strictly differentiate PPARγ-driven insulin sensitization from PPARα-driven lipid oxidation, a separation impossible with dual agonists [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

464.08644947 Da

Monoisotopic Mass

464.08644947 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GKF7V499B
59LQZ96XUU
QP6GWW0LZD

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Edaglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Edaglitazone also appears to lower triglyceride and free fatty acid levels.

Other CAS

213411-83-7

Wikipedia

Edaglitazone

Dates

Last modified: 08-15-2023
1: Kumari R, Willing LB, Patel SD, Krady JK, Zavadoski WJ, Gibbs EM, Vannucci SJ, Simpson IA. The PPAR-gamma agonist, darglitazone, restores acute inflammatory responses to cerebral hypoxia-ischemia in the diabetic ob/ob mouse. J Cereb Blood Flow Metab. 2010 Feb;30(2):352-60. doi: 10.1038/jcbfm.2009.221. PubMed PMID: 19861974; PubMed Central PMCID: PMC2949120.
2: Nadanaciva S, Dykens JA, Bernal A, Capaldi RA, Will Y. Mitochondrial impairment by PPAR agonists and statins identified via immunocaptured OXPHOS complex activities and respiration. Toxicol Appl Pharmacol. 2007 Sep 15;223(3):277-87. PubMed PMID: 17658574.
3: Li M, Pan LC, Simmons HA, Li Y, Healy DR, Robinson BS, Ke HZ, Brown TA. Surface-specific effects of a PPARgamma agonist, darglitazone, on bone in mice. Bone. 2006 Oct;39(4):796-806. PubMed PMID: 16759917.
4: Aleo MD, Doshna CM, Navetta KA. Ciglitazone-induced lenticular opacities in rats: in vivo and whole lens explant culture evaluation. J Pharmacol Exp Ther. 2005 Mar;312(3):1027-33. PubMed PMID: 15523002.
5: Floyd ZE, Stephens JM. Control of peroxisome proliferator-activated receptor gamma2 stability and activity by SUMOylation. Obes Res. 2004 Jun;12(6):921-8. PubMed PMID: 15229330.
6: Zawalich WS, Tesz G, Zawalich KC. Contrasting effects of nateglinide and rosiglitazone on insulin secretion and phospholipase C activation. Metabolism. 2003 Nov;52(11):1393-9. PubMed PMID: 14624396.
7: Hoenig M, Ferguson DC. Effect of darglitazone on glucose clearance and lipid metabolism in obese cats. Am J Vet Res. 2003 Nov;64(11):1409-13. PubMed PMID: 14620778.
8: Salomonsson L, Svensson L, Pettersson S, Wiklund O, Ohlsson BG. Oxidised LDL decreases VEGFR-1 expression in human monocyte-derived macrophages. Atherosclerosis. 2003 Aug;169(2):259-67. PubMed PMID: 12921977.
9: Svensson L, Camejo G, Cabré A, Vallvé JC, Pedreño J, Norén K, Wiklund O, Hultén LM. Fatty acids modulate the effect of darglitazone on macrophage CD36 expression. Eur J Clin Invest. 2003 Jun;33(6):464-71. PubMed PMID: 12795642.
10: Granlund L, Juvet LK, Pedersen JI, Nebb HI. Trans10, cis12-conjugated linoleic acid prevents triacylglycerol accumulation in adipocytes by acting as a PPARgamma modulator. J Lipid Res. 2003 Aug;44(8):1441-52. PubMed PMID: 12754280.
11: Aleo MD, Lundeen GR, Blackwell DK, Smith WM, Coleman GL, Stadnicki SW, Kluwe WM. Mechanism and implications of brown adipose tissue proliferation in rats and monkeys treated with the thiazolidinedione darglitazone, a potent peroxisome proliferator-activated receptor-gamma agonist. J Pharmacol Exp Ther. 2003 Jun;305(3):1173-82. PubMed PMID: 12626651.
12: López-Solache I, Marie V, Camirand A, Silva JE. Regulation of uncoupling protein-2 mRNA in L6 myotubules: II: Thyroid hormone amplifies stimulation of uncoupling protein-2 gene by thiazolidinediones and other peroxisome proliferator-activated receptor ligands in L6 myotubules: evidence for a priming effect. Endocrine. 2002 Nov;19(2):209-17. PubMed PMID: 12588052.
13: López-Solache I, Marie V, Vignault E, Camirand A, Silva JE. Regulation of uncoupling protein-2 mRNA in L6 myotubules: I: Thiazolidinediones stimulate uncoupling protein-2 gene expression by a mechanism requiring ongoing protein synthesis and an active mitogen-activated protein kinase. Endocrine. 2002 Nov;19(2):197-208. PubMed PMID: 12588051.
14: Juvet LK, Andresen SM, Schuster GU, Dalen KT, Tobin KA, Hollung K, Haugen F, Jacinto S, Ulven SM, Bamberg K, Gustafsson JA, Nebb HI. On the role of liver X receptors in lipid accumulation in adipocytes. Mol Endocrinol. 2003 Feb;17(2):172-82. PubMed PMID: 12554745.
15: Haugen F, Jørgensen A, Drevon CA, Trayhurn P. Inhibition by insulin of resistin gene expression in 3T3-L1 adipocytes. FEBS Lett. 2001 Oct 19;507(1):105-8. PubMed PMID: 11682067.
16: Oakes ND, Thalén PG, Jacinto SM, Ljung B. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability. Diabetes. 2001 May;50(5):1158-65. PubMed PMID: 11334421.
17: Bakopanos E, Silva JE. Thiazolidinediones inhibit the expression of beta3-adrenergic receptors at a transcriptional level. Diabetes. 2000 Dec;49(12):2108-15. PubMed PMID: 11118014.
18: Aleo MD, Avery MJ, Beierschmitt WP, Drupa CA, Fortner JH, Kaplan AH, Navetta KA, Shepard RM, Walsh CM. The use of explant lens culture to assess cataractogenic potential. Ann N Y Acad Sci. 2000;919:171-87. PubMed PMID: 11083107.
19: Olsson U, Bondjers G, Camejo G. Fatty acids modulate the composition of extracellular matrix in cultured human arterial smooth muscle cells by altering the expression of genes for proteoglycan core proteins. Diabetes. 1999 Mar;48(3):616-22. PubMed PMID: 10078565.
20: Camirand A, Marie V, Rabelo R, Silva JE. Thiazolidinediones stimulate uncoupling protein-2 expression in cell lines representing white and brown adipose tissues and skeletal muscle. Endocrinology. 1998 Jan;139(1):428-31. PubMed PMID: 9421444.

Explore Compound Types